molecular formula C14H20N2 B8625855 8-(Pyridin-4-yl)-2-azaspiro[4.5]decane

8-(Pyridin-4-yl)-2-azaspiro[4.5]decane

Cat. No. B8625855
M. Wt: 216.32 g/mol
InChI Key: REYMPXXKOPTETK-UHFFFAOYSA-N
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Patent
US08455475B2

Procedure details

A solution of benzyl-8-(pyridin-4-yl)-2-azaspiro[4.5]dec-7-ene (300 mg, 0.987 mmol, 1.0 eq.) in MeOH (10 ml) was degassed with argon for 15 min followed by addition of Pd(OH)2 (150 mg). The reaction mixture was stirred under H2 balloon pressure for 4 h. After completion of the reaction (monitored by LCMS), the reaction mixture was filtered through celite and the filtrate was concentrated under reduced pressure to yield the desired compound as an off-white solid which was used in the next step without further purification. Yield: 80% (170 mg, 0.787 mmol).
Name
benzyl-8-(pyridin-4-yl)-2-azaspiro[4.5]dec-7-ene
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
150 mg
Type
catalyst
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
C([CH:8]1[C:12]2([CH2:17][CH2:16][C:15]([C:18]3[CH:23]=[CH:22][N:21]=[CH:20][CH:19]=3)=[CH:14][CH2:13]2)[CH2:11][CH2:10][NH:9]1)C1C=CC=CC=1>CO.[OH-].[OH-].[Pd+2]>[N:21]1[CH:20]=[CH:19][C:18]([CH:15]2[CH2:16][CH2:17][C:12]3([CH2:8][NH:9][CH2:10][CH2:11]3)[CH2:13][CH2:14]2)=[CH:23][CH:22]=1 |f:2.3.4|

Inputs

Step One
Name
benzyl-8-(pyridin-4-yl)-2-azaspiro[4.5]dec-7-ene
Quantity
300 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)C1NCCC12CC=C(CC2)C2=CC=NC=C2
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
150 mg
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred under H2 balloon pressure for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction (monitored by LCMS)
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N1=CC=C(C=C1)C1CCC2(CCNC2)CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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